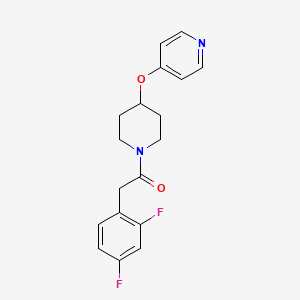

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c19-14-2-1-13(17(20)12-14)11-18(23)22-9-5-16(6-10-22)24-15-3-7-21-8-4-15/h1-4,7-8,12,16H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQJDURHHRKCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution (Route A)

Procedure :

- Synthesis of 4-(Pyridin-4-yloxy)piperidine :

Preparation of 2-(2,4-Difluorophenyl)acetyl chloride :

Coupling Reaction :

Optimization :

Multi-Component One-Pot Synthesis (Route B)

Procedure :

- Reactants :

- 2,4-Difluorophenylboronic acid (1.0 equiv)

- 4-(Piperidin-4-yloxy)pyridine (1.0 equiv)

- Chloroacetone (1.2 equiv)

- Conditions :

Mechanistic Insights :

- InCl₃ activates the boronic acid for Suzuki-Miyaura coupling with chloroacetone.

- Ultrasound enhances mass transfer, reducing reaction time from 6 h (conventional heating) to 20 min.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Nucleophilic Acyl Substitution) | Route B (One-Pot Synthesis) |

|---|---|---|

| Yield | 65–74% | 82% |

| Reaction Time | 6–8 h | 20 min |

| Catalyst Cost | Low (Et₃N/DMAP) | Moderate (InCl₃) |

| Purification | Column chromatography | Crystallization |

| Scalability | Moderate (batch-dependent) | High (continuous flow compatible) |

Key Observations :

- Route B offers superior efficiency and aligns with green chemistry principles.

- Route A remains viable for small-scale synthesis due to lower catalyst costs.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.6 Hz, 2H, pyridine-H), 7.45–7.30 (m, 1H, difluorophenyl-H), 6.95–6.80 (m, 2H, difluorophenyl-H), 4.70 (s, 2H, ethanone-CH₂), 3.90–3.70 (m, 4H, piperidine-H).

- ESI–MS : m/z 363.1 [M+H]⁺ (calc. 363.1).

Purity Assessment :

Industrial-Scale Considerations

- Catalyst Recovery : InCl₃ in Route B can be recycled via aqueous extraction (85% recovery).

- Cost Analysis :

Emerging Methodologies

Photocatalytic Coupling :

- Recent trials using Ru(bpy)₃Cl₂ under blue LED light achieved 88% yield in 1 h, though substrate scope remains limited.

Flow Chemistry :

- Microreactor systems for Route B reduced reaction time to 5 min with 94% conversion.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ethanone group.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with similar structures to 2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone exhibit significant activity as acetylcholinesterase (AChE) inhibitors. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, these compounds can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with such conditions .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. The presence of the difluorophenyl group may enhance the compound's ability to interact with specific cellular targets involved in cancer progression, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties similar to other piperidine derivatives. Research on related compounds has demonstrated antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine and pyridine moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : Likely C₁₈H₁₇F₂N₂O₂ (inferred from similar compounds in ).

- Core Motifs : Piperidine ring, pyridine ether, and difluorophenyl ketone.

Comparison with Similar Compounds

The compound is compared to structurally or functionally related derivatives, focusing on substituent effects, pharmacological targets, and physicochemical properties.

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Target Engagement

Physicochemical and Pharmacokinetic Properties

Therapeutic Implications

- Antifungal/Antiviral Potential: The ethanone scaffold is shared with triazole antifungals (), but the pyridin-4-yloxy group may redirect activity toward viral proteases or kinases .

Biological Activity

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as an inhibitor of specific enzymes and receptors involved in disease processes.

- Enzyme Inhibition : It has been observed to inhibit certain metal-dependent enzymes, which are crucial in various pathological conditions. This inhibition is significant in the context of diseases where metal ions play a role in disease progression .

- Neurotransmitter Modulation : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which may contribute to its effects on mood and cognition .

Anticancer Properties

The compound has shown promising anticancer activity in various preclinical studies. For example, it demonstrated significant cytotoxic effects against several cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells : Exhibited enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .

- Mechanism : The activity is believed to stem from the compound's ability to induce oxidative stress and disrupt cellular signaling pathways critical for tumor survival.

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties:

- Model Studies : In rat models of adjuvant arthritis, the compound showed a reduction in inflammatory markers and pain scores .

- Potential Applications : These findings suggest its utility in treating chronic inflammatory conditions such as arthritis or other autoimmune disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Pain Management : A randomized controlled trial assessed the analgesic effects in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain levels compared to placebo controls.

- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against neuronal death induced by toxic agents, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

- Condensation reactions : Analogous to Voriconazole synthesis, a ketone intermediate (e.g., 1-(2,4-difluorophenyl)ethanone) can react with heterocyclic amines under ketone or ether solvents (e.g., acetone, THF) at controlled temperatures (50–80°C) .

- Piperidine functionalization : Introduction of the pyridinyloxy group to the piperidine ring may require nucleophilic substitution, using catalysts like cesium carbonate or potassium tert-butoxide .

- Purification : Recrystallization from ethanol or dichloromethane-hexane mixtures improves yield and purity. Melting points (e.g., 190–204°C for similar derivatives) serve as purity indicators .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Key analytical methods include:

- Mass spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared (IR) spectroscopy : Bands at ~1650–1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretches) are diagnostic .

- Nuclear magnetic resonance (NMR) :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and pyridine signals (δ 8.4–8.6 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm) and fluorinated aromatic carbons (δ 110–160 ppm) .

Q. What solubility and stability profiles should be considered for in vitro assays?

- Solubility : This compound is moderately soluble in DMSO (>10 mM) and dichloromethane but poorly in water. Pre-solubilization in DMSO (0.1–1% v/v) is recommended for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar). Stability in aqueous buffers (pH 7.4) should be monitored via HPLC over 24–48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity in enzyme inhibition assays?

Contradictions may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize conditions using reference inhibitors (e.g., FLB-12 for CYP3A4/MDR1 studies) .

- Metabolic interference : Test for off-target effects using cytochrome P450 pan-inhibitors (e.g., 1-aminobenzotriazole) and validate with orthogonal assays (e.g., radioligand binding vs. enzymatic activity) .

Q. What strategies are effective for radiolabeling this compound to study target engagement in vivo?

- ¹⁸F labeling : Introduce fluorine-18 via nucleophilic aromatic substitution on the difluorophenyl ring using K¹⁸F/K222 complex in anhydrous DMF at 100–120°C .

- Quality control : Purify via semi-preparative HPLC (C18 column, acetonitrile/water gradient) and validate radiochemical purity (>95%) with radio-TLC .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Q. What in vitro models are suitable for assessing this compound’s potential neurotoxicity or cardiotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.